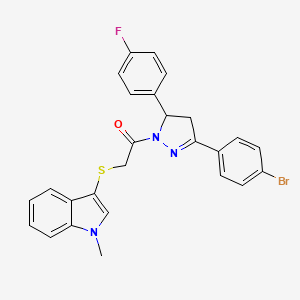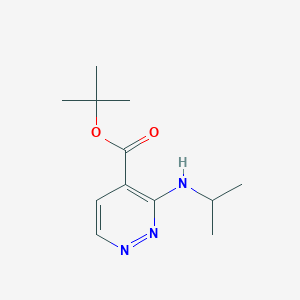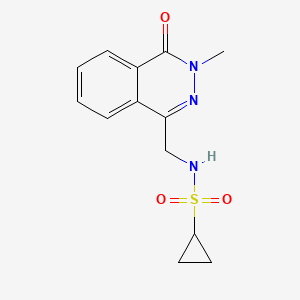
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction plays a crucial role in the regulation of the tumor suppressor protein p53, which is often inactivated in various types of cancer. Inhibition of the p53-MDM2 interaction leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Molecular Transport Mechanisms
The study of molecular transport mechanisms in cancer cells is crucial for understanding drug uptake and distribution within tumors. For instance, the investigation of a structurally similar compound, 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (YM155 monobromide), reveals its carrier-mediated uptake in various cancer cell lines. This uptake is dependent on factors like incubation time, temperature, and drug concentration, demonstrating the potential for targeted cancer therapy by exploiting specific transport pathways (Minematsu et al., 2009).
Antimicrobial Properties
The synthesis and evaluation of N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives highlight their significant antimicrobial activity against various microorganisms. This suggests that compounds with structural similarities to 2-(2-Methoxyethoxy)-N-(1-Methyl-1H-Indazol-5-Yl)Isonicotinamide could be potent antimicrobial agents, offering a new avenue for the development of novel antibiotics and antifungal medications (Mishra et al., 2010).
Neuroprotective and Enzyme Inhibition
Compounds like 2-(2-Methoxyethoxy)-N-(1-Methyl-1H-Indazol-5-Yl)Isonicotinamide may serve as lead structures for developing neuroprotective drugs or enzyme inhibitors. Research into similar molecules shows their potential in modulating excitatory amino acid receptors, which are crucial in neurodegenerative diseases such as Alzheimer's. The ability to selectively inhibit receptor subtypes without affecting others could lead to targeted therapies with fewer side effects (Krogsgaard‐Larsen et al., 1991).
Advanced Material Synthesis
The research on novel chemical structures and their applications extends to material science, where compounds with complex molecular arrangements can lead to the development of advanced materials. For example, the treatment of C70 with (2-methoxyethoxy)methyl azide, resulting in triazoline isomers, demonstrates the potential for creating new materials with unique properties, applicable in electronics, photonics, and nanotechnology (Bellavia-Lund & Wudl, 1997).
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-21-15-4-3-14(9-13(15)11-19-21)20-17(22)12-5-6-18-16(10-12)24-8-7-23-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYIPTDURWLWIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCCOC)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2367336.png)


![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)


![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)

![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)